molecular formula C21H18N2O3S B6575181 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105219-83-7

3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6575181
CAS RN: 1105219-83-7
M. Wt: 378.4 g/mol
InChI Key: SGRKCRYEJJJUOS-UHFFFAOYSA-N
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Description

The compound “3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a pyrazolo-pyridine analogue . It is synthesized in two steps, starting with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second stage involves the synthesis of the title compound through intermolecular cyclization under reflux condition .


Synthesis Analysis

The synthesis of this compound involves two main steps. The first step is the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second step involves the synthesis of the title compound through intermolecular cyclization under reflux condition . The protective group used in the synthesis process has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .


Molecular Structure Analysis

The structure of the compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) . The significantly longer C15–N14 bond length (1.420 (2)Å) and the nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°) indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Claisen–Schmidt reaction and an intermolecular cyclization . The Claisen–Schmidt reaction is used to synthesize a monoketone curcumin analogue, which is then used to synthesize the title compound through intermolecular cyclization under reflux condition .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm−1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR (400 MHz, DMSO-d6) values are 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) . The 13C NMR (100 MHz, DMSO-d6) values are 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagents

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one serves as a boron reagent in SM coupling reactions . Its stability, ease of preparation, and environmentally benign nature contribute to its widespread use.

Oxazole Synthesis

This compound can act as an ammonia equivalent in the concise synthesis of 2,4,5-trisubstituted oxazoles. Researchers have employed it in tandem Ugi/Robinson-Gabriel reaction sequences to access these heterocyclic structures .

Antibacterial Nucleoside Synthesis

In the total synthesis of (-)-muraymycin (MRY) D2 and its epimer, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one plays a crucial role. MRY is an antibacterial nucleoside natural product, and this compound contributes to its construction .

Pyrazolo[3,4-d]pyrimidine Derivatives

Researchers have explored the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one derivatives. These compounds have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CDK2 Inhibitors

Continuing with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine motif, derivatives based on this scaffold have been investigated as novel CDK2 inhibitors. Their potential in cancer therapy warrants further exploration .

Hexahydro-pyrazolo[4,3-c]pyridine Synthesis

The compound 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be transformed into (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine. This reaction involves reacting the compound with phenyl hydrazine in the presence of potassium hydroxide under reflux conditions .

properties

IUPAC Name

3-benzyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-17-9-8-15(10-18(17)26-2)16-12-27-20-19(16)22-13-23(21(20)24)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRKCRYEJJJUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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